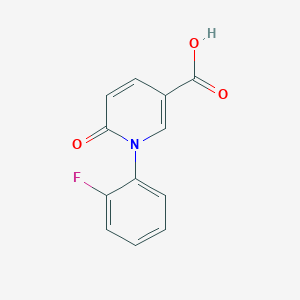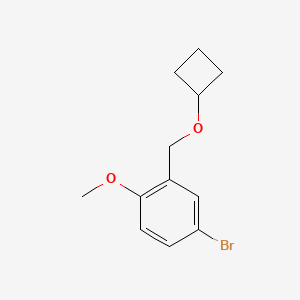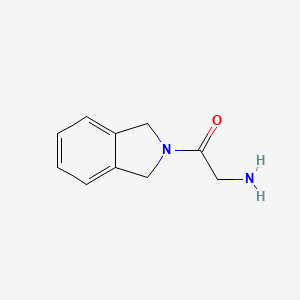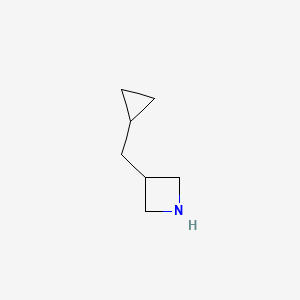
8-Bromo-4-chloro-2-cyclopropylquinoline
Overview
Description
“8-Bromo-4-chloro-2-cyclopropylquinoline” is a chemical compound with the molecular formula C12H9BrClN . It has a molecular weight of 282.57 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with bromine and chlorine substituents, and a cyclopropyl group .
Scientific Research Applications
Antifungal Activity
Research has demonstrated the antifungal properties of bromo-chloro-quinolinols. For instance, compounds like 3-bromo-6-chloro-8-quinolinols exhibit notable fungitoxicity against various fungi, including Aspergillus niger and Myrothecium verrucaria (Gershon, Clarke & Gershon, 1996).
Synthesis and Chemical Properties
Research on the Knorr synthesis of bromo-chloro-quinolinols highlights the exploration of their chemical properties and synthesis methods. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline via condensation and cyclization steps was investigated (Wlodarczyk et al., 2011).
Cytotoxic Studies
Cytotoxic studies of bromo-chloro-quinolinols, such as 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, have been conducted to understand their potential medical applications. These studies often focus on the molecular structures and in vitro cytotoxicity against cancer cell lines (Kotian et al., 2021).
Antibacterial Properties
The antibacterial properties of bromo-chloro-quinolinols have been explored, particularly in the context of developing new antibacterial agents. For example, 8-nitrofluoroquinolone derivatives have been synthesized and their antibacterial properties against various bacterial strains investigated (Al-Hiari et al., 2007).
Photoremovable Protecting Groups
Studies on bromo-chloro-quinolinols have explored their use as photoremovable protecting groups, particularly for biologically important functional groups. These studies delve into the photochemical and photophysical properties of these compounds (Davis et al., 2009).
Antiviral Properties
Research has also been conducted on the antiviral properties of bromo-chloro-quinolinols, particularly their effectiveness against viruses like SARS-CoV-2. For example, clioquinol and its analogues have been identified as potent inhibitors of SARS-CoV-2 infection (Olaleye et al., 2021).
Coordination Chemistry
The role of bromo-chloro-quinolinols in coordination chemistry has been studied, especially in the context of forming metal complexes. For example, 8-bromoquinoline has been used to synthesize various metal complexes, exploring their structural and chemical properties (Enders et al., 2001).
Photolabile Protecting Groups
Bromo-chloro-quinolinols have been synthesized as photolabile protecting groups with potential applications in biological research. Their properties such as solubility, fluorescence, and sensitivity to multiphoton-induced photolysis have been studied (Fedoryak & Dore, 2002).
properties
IUPAC Name |
8-bromo-4-chloro-2-cyclopropylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN/c13-9-3-1-2-8-10(14)6-11(7-4-5-7)15-12(8)9/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEBGUZGAJXWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)


![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)



![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)